

# physicochemical properties of 2,5-Dibromoisonicotinic acid

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## Compound of Interest

Compound Name: 2,5-Dibromoisonicotinic acid

Cat. No.: B1328564

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## An In-Depth Technical Guide to the Physicochemical Properties of **2,5-Dibromoisonicotinic Acid**

This guide provides a comprehensive technical overview of **2,5-Dibromoisonicotinic acid**, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it presents a versatile scaffold for the synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

## Core Molecular Identity and Structural Attributes

**2,5-Dibromoisonicotinic acid**, also known by its IUPAC name 2,5-dibromopyridine-4-carboxylic acid, is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring bromine substituents at the C2 and C5 positions of the pyridine ring.<sup>[1]</sup> This substitution pattern significantly influences the molecule's electronic properties, reactivity, and steric profile, making it a unique building block.

The fundamental identifiers and structural details are summarized below.

Property	Value	Source
IUPAC Name	2,5-dibromopyridine-4-carboxylic acid	PubChem[1]
CAS Number	942473-59-8	PubChem, ChemScene[1][2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub>	PubChem, ChemScene[1][2]
Molecular Weight	280.90 g/mol	PubChem, ChemScene[1][2]
Canonical SMILES	C1=C(C(=CN=C1Br)Br)C(=O)O	PubChem[1]
InChIKey	CLIZDLYBXIPXCR-UHFFFAOYSA-N	PubChem[1]

## Computational Physicochemical Profile: Predicting Drug-Likeness

In the early stages of drug discovery, computational models provide invaluable predictions of a molecule's behavior in a biological system. These descriptors help assess potential "drug-likeness" and guide synthetic efforts. The key computed properties for **2,5-Dibromoisonicotinic acid** are presented below.[2]

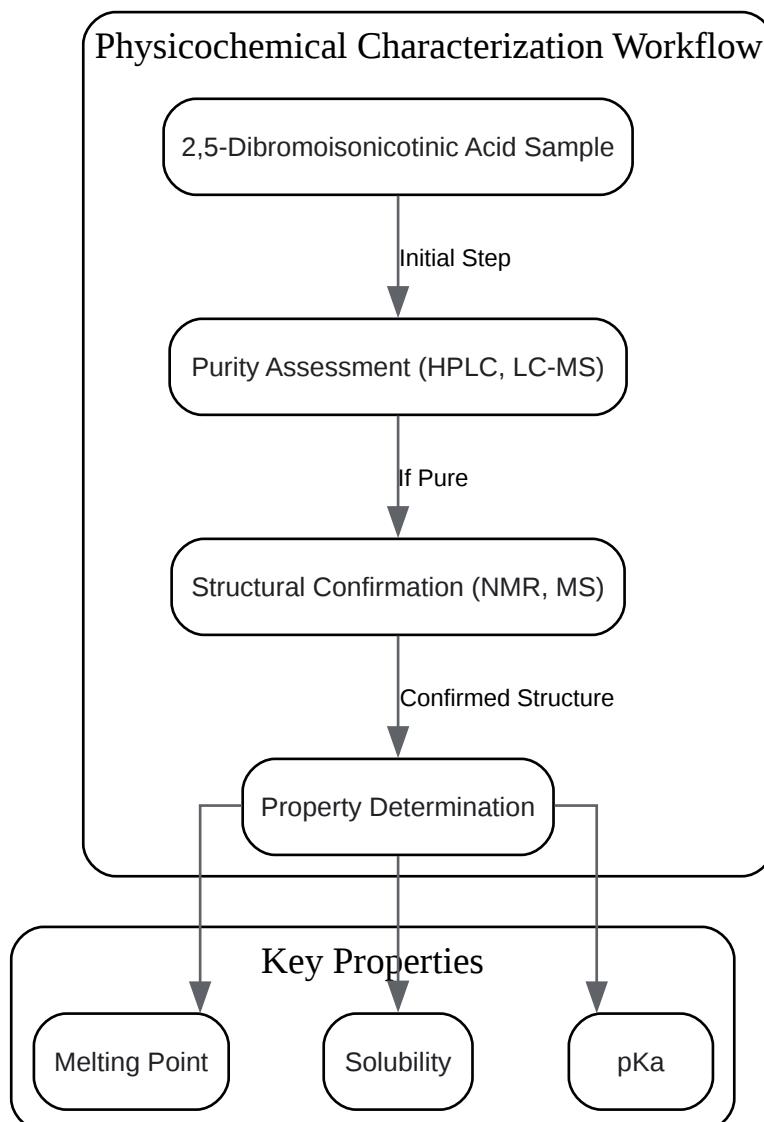
Computed Property	Value	Relevance in Drug Development
Topological Polar Surface Area (TPSA)	50.19 Å <sup>2</sup>	TPSA is a key predictor of drug absorption and brain penetration. A value under 140 Å <sup>2</sup> is generally associated with good cell permeability.
LogP (Octanol-Water Partition Coefficient)	2.3048	LogP is a measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.
Hydrogen Bond Donors	1	The carboxylic acid group serves as a hydrogen bond donor. This count adheres to Lipinski's Rule of Five ( $\leq 5$ ), which is a guideline for oral bioavailability.
Hydrogen Bond Acceptors	2	The pyridine nitrogen and the carbonyl oxygen act as hydrogen bond acceptors. This also falls within Lipinski's guidelines ( $\leq 10$ ).
Rotatable Bonds	1	A low number of rotatable bonds (typically $\leq 10$ ) is associated with higher oral bioavailability and metabolic stability due to reduced conformational flexibility.

These computational metrics suggest that **2,5-Dibromoisonicotinic acid** possesses a favorable profile for development as a drug scaffold or intermediate. Its properties align with

established guidelines for orally available drugs, making it an attractive starting point for medicinal chemistry programs.

## Experimental Characterization: Protocols for Verification

While computational data is predictive, empirical data is definitive. The following sections outline standardized, field-proven protocols for determining the key physicochemical properties of **2,5-Dibromoisonicotinic acid**. The causality behind each methodological choice is explained to provide a deeper understanding of the "why" behind the "how."



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Caption: General workflow for the physicochemical characterization of a small molecule.

## Melting Point Determination for Purity and Identity

**Expertise & Rationale:** The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range. This protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

- Sample Preparation: Ensure the **2,5-Dibromoisonicotinic acid** sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample.
- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
- Measurement:
  - Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.
  - For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
  - Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
  - Record the temperature at which the first liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1-T_2$ .
- Validation: A pure sample should exhibit a sharp melting range (typically  $< 2$  °C).

## Aqueous Solubility Profiling

**Expertise & Rationale:** Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. Poor solubility can be a major hurdle in drug development. This protocol describes a thermodynamic (shake-flask) method, which is considered the gold standard for determining equilibrium solubility.

**Protocol:**

- **System Preparation:** Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
- **Sample Addition:** Add an excess amount of solid **2,5-Dibromoisonicotinic acid** to a known volume of each buffer in separate glass vials. The excess solid ensures that saturation is reached.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.
- **Quantification:**
  - Dilute an aliquot of the clear supernatant with a suitable mobile phase.
  - Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  - Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
- **Data Reporting:** Report the solubility in units such as mg/mL or  $\mu$ M at each pH and temperature.

## pKa Determination via Potentiometric Titration

**Expertise & Rationale:** The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. For **2,5-Dibromoisonicotinic acid**, the carboxylic acid group and the pyridine nitrogen will have distinct pKa values. This information is crucial for predicting its

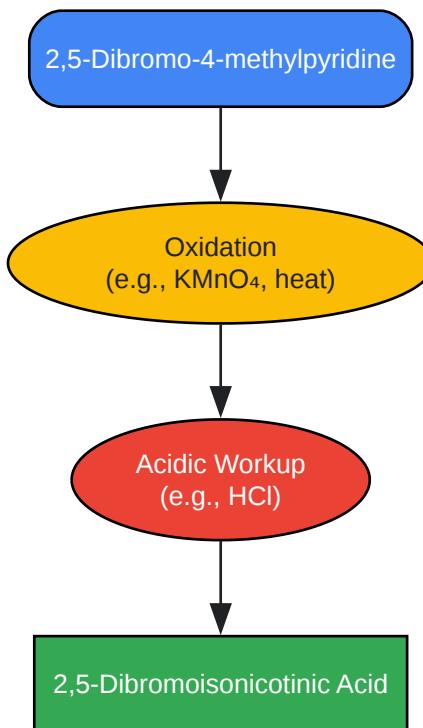
behavior in different biological compartments (e.g., stomach vs. intestine) and for designing analytical methods. Potentiometric titration is a robust and direct method for pKa measurement.

Protocol:

- Solution Preparation: Accurately weigh a sample of **2,5-Dibromoisonicotinic acid** and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision micro-burette.
- Titration:
  - Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
  - To determine the pKa of the pyridine nitrogen, a back-titration can be performed. First, add an excess of standardized strong acid (e.g., HCl) to protonate the nitrogen, then titrate with the standardized base.
- Data Analysis:
  - Plot the pH versus the volume of titrant added to generate a titration curve.
  - The pKa is the pH at the half-equivalence point (the midpoint of the steep portion of the curve). Specialized software can be used for precise calculation, especially for multiprotic systems.

## Proposed Synthesis Pathway

While specific synthesis details for **2,5-Dibromoisonicotinic acid** are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of its precursor, 2,5-dibromopyridine.<sup>[3]</sup> A potential pathway could involve the oxidation of a suitable precursor.



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Caption: A plausible synthetic route to **2,5-Dibromoisonicotinic acid**.

This proposed pathway leverages the robust oxidation of an alkyl side chain on the pyridine ring to form the carboxylic acid. The choice of a strong oxidizing agent like potassium permanganate ( $\text{KMnO}_4$ ) is common for this type of transformation. The final acidic workup is necessary to protonate the carboxylate salt formed during the reaction.

## Relevance in Drug Discovery and Chemical Biology

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[4]</sup> The introduction of bromine atoms onto this scaffold, as in **2,5-Dibromoisonicotinic acid**, serves several key purposes:

- Vector for Further Functionalization: The bromine atoms are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the construction of complex molecular architectures.<sup>[5]</sup>

- Modulation of Physicochemical Properties: Halogen atoms can increase lipophilicity and modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
- Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets. This has emerged as a valuable strategy in rational drug design to enhance binding affinity and selectivity.

While direct biological activity for **2,5-Dibromoisonicotinic acid** is not yet widely reported, its structural analog, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein implicated in various diseases.<sup>[6]</sup> This suggests that derivatives of this scaffold are promising candidates for enzyme inhibition and other therapeutic applications.

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